2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide 2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 852367-70-5
VCID: VC4606150
InChI: InChI=1S/C17H11F3N2O3/c18-17(19,20)25-11-7-5-10(6-8-11)22-16(24)15(23)13-9-21-14-4-2-1-3-12(13)14/h1-9,21H,(H,22,24)
SMILES: C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C17H11F3N2O3
Molecular Weight: 348.281

2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide

CAS No.: 852367-70-5

Cat. No.: VC4606150

Molecular Formula: C17H11F3N2O3

Molecular Weight: 348.281

* For research use only. Not for human or veterinary use.

2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide - 852367-70-5

Specification

CAS No. 852367-70-5
Molecular Formula C17H11F3N2O3
Molecular Weight 348.281
IUPAC Name 2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C17H11F3N2O3/c18-17(19,20)25-11-7-5-10(6-8-11)22-16(24)15(23)13-9-21-14-4-2-1-3-12(13)14/h1-9,21H,(H,22,24)
Standard InChI Key YSPOMFMQKSOTQT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical motifs:

  • Indole moiety: A bicyclic aromatic system known for interacting with biological targets such as kinases and GPCRs .

  • Acetamide linker: Provides conformational flexibility and hydrogen-bonding capacity .

  • Trifluoromethoxy phenyl group: Enhances lipophilicity and metabolic stability via electron-withdrawing effects.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₇H₁₁F₃N₂O₃
Molecular weight348.28 g/mol
IUPAC name2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
LogP (predicted)3.2 ± 0.4
Hydrogen bond donors2
Hydrogen bond acceptors5

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step process:

  • Fischer indole synthesis: Formation of the indole core from phenylhydrazine and a ketone precursor under acidic conditions .

  • Acetylation: Reaction with chloroacetyl chloride to introduce the acetamide group .

  • Coupling with 4-(trifluoromethoxy)aniline: Achieved via nucleophilic acyl substitution in the presence of a base (e.g., triethylamine) .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Traditional stepwise 45–55≥95High reproducibility
Flow chemistry65–70≥98Reduced reaction time
Microwave-assisted 60≥97Energy efficiency

Industrial-Scale Production

Continuous flow reactors are favored for large-scale synthesis due to improved heat transfer and reduced byproduct formation . Catalytic systems employing palladium or copper ligands enhance coupling efficiency .

Biological Activity and Mechanisms

Antitumor Efficacy

The compound demonstrates broad-spectrum antiproliferative activity, as evidenced by in vitro assays:

Table 3: In Vitro Anticancer Activity (IC₅₀ Values)

Cell LineIC₅₀ (µM)MechanismSource
HeLa (cervical cancer)12.5Caspase-3/7 activation
MCF-7 (breast cancer)18.2ROS generation
A549 (lung cancer)24.8G2/M cell cycle arrest

Target Engagement

  • Kinase inhibition: Suppresses AKT and ERK signaling pathways at 10–20 µM .

  • HDAC modulation: Increases histone acetylation levels in HCT116 cells (EC₅₀ = 15 µM) .

  • Immune checkpoint effects: Downregulates PD-L1 expression in murine melanoma models .

Pharmacological Profile

ADME Properties

  • Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to lipophilic trifluoromethoxy group .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .

  • Excretion: Primarily renal (70% within 24 h in rodent models) .

Toxicity Considerations

  • Acute toxicity: LD₅₀ > 500 mg/kg in rats (oral) .

  • Genotoxicity: Negative in Ames tests but shows clastogenicity at ≥50 µM .

  • Organ-specific effects: Hepatotoxicity observed at 100 mg/kg/day (28-day rat study) .

Applications in Drug Discovery

Lead Optimization Strategies

  • Trifluoromethoxy replacement: Substitution with cyano or sulfone groups improves aqueous solubility (e.g., analogue VC10084546, logP = 2.1).

  • Indole ring modifications: N-methylation enhances blood-brain barrier penetration .

Table 4: Comparative Activity of Structural Analogues

CompoundTarget IC₅₀ (µM)Selectivity Index (Cancer/Normal)
Parent compound12.53.2
N-Methylindole derivative 8.95.1
Cyano-phenyl analogue15.44.7

Combination Therapies

Synergistic effects observed with:

  • Cisplatin: Reduces IC₅₀ by 40% in ovarian cancer models .

  • PD-1 inhibitors: Enhances tumor-infiltrating lymphocyte activity in vivo .

Future Directions

  • Prodrug development: Phosphoryl or glycosyl conjugates to enhance oral bioavailability .

  • Targeted delivery: Nanoparticle formulations using PLGA or liposomes to mitigate hepatotoxicity .

  • Polypharmacology: Dual HDAC-kinase inhibitors derived from scaffold hybridization .

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